Dimethyl (2-chloro-2-methylbut-3-en-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-chloro-2-methylbut-3-en-1-yl)phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group attached to a chlorinated, methylated butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-chloro-2-methylbut-3-en-1-yl)phosphonate typically involves the reaction of 2-chloro-2-methylbut-3-en-1-ol with dimethyl phosphite. This reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-chloro-2-methylbut-3-en-1-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids.
Reduction Reactions: The double bond in the butenyl chain can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Products include phosphonate esters with various functional groups.
Oxidation: Phosphonic acids and their derivatives.
Reduction: Saturated phosphonate esters.
Scientific Research Applications
Dimethyl (2-chloro-2-methylbut-3-en-1-yl)phosphonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of Dimethyl (2-chloro-2-methylbut-3-en-1-yl)phosphonate involves its interaction with nucleophiles, leading to the formation of various substituted products. The phosphonate group can act as a leaving group in substitution reactions, while the double bond in the butenyl chain can participate in addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Lacks the chlorinated butenyl chain, making it less reactive in certain substitution reactions.
Diethyl (2-chloroethyl)phosphonate: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and applications.
Dimethyl (2-bromo-2-methylbut-3-en-1-yl)phosphonate: Similar but with a bromine atom, which can influence the types of reactions it undergoes.
Uniqueness
Dimethyl (2-chloro-2-methylbut-3-en-1-yl)phosphonate is unique due to the presence of both a chlorinated butenyl chain and a phosphonate group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various research and industrial applications.
Properties
CAS No. |
61715-96-6 |
---|---|
Molecular Formula |
C7H14ClO3P |
Molecular Weight |
212.61 g/mol |
IUPAC Name |
3-chloro-4-dimethoxyphosphoryl-3-methylbut-1-ene |
InChI |
InChI=1S/C7H14ClO3P/c1-5-7(2,8)6-12(9,10-3)11-4/h5H,1,6H2,2-4H3 |
InChI Key |
HESBJSJTEUMYKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CP(=O)(OC)OC)(C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.